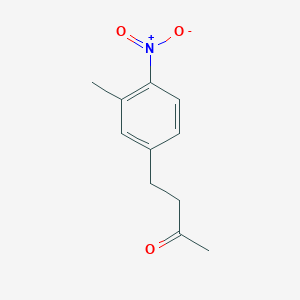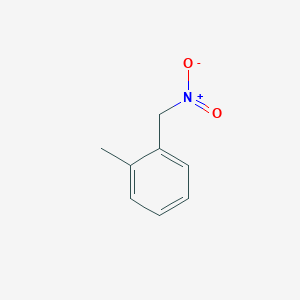
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a tert-butyl group, a phenyl group, and a but-3-yn-2-yl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne and phenyl group under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its carbamate group can interact with enzymes, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers explore its potential as a lead compound for drug development.
Industry: In the industrial sector, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate can be used in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The phenyl and but-3-yn-2-yl groups contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
- tert-Butyl N-(1-phenylbut-3-en-2-yl)carbamate
- tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate analogs
Comparison: Compared to similar compounds, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is unique due to its specific combination of functional groups. The presence of the triple bond (alkyne) in the but-3-yn-2-yl moiety distinguishes it from its analogs, which may have double bonds (alkenes) or single bonds (alkanes). This structural difference can influence the compound’s reactivity, stability, and biological activity.
特性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h1,6-10,13H,11H2,2-4H3,(H,16,17) |
InChIキー |
NSTYAOIOBURIDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)

![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)

![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)



![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)




